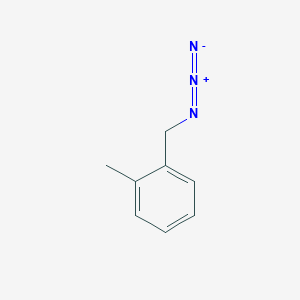

1-(Azidomethyl)-2-methylbenzene

Description

Strategic Importance in Modern Chemical Transformations

The strategic importance of 1-(Azidomethyl)-2-methylbenzene lies primarily in its function as a key building block for creating more complex molecules. smolecule.com Its azide (B81097) group is an energetic and reactive moiety that participates in a range of highly efficient and selective reactions. smolecule.comnih.gov Among these, its application in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent. sigmaaldrich.comorganic-chemistry.org This reaction, a cornerstone of "click chemistry," allows for the reliable and specific formation of 1,4-disubstituted 1,2,3-triazole rings from an azide and a terminal alkyne. organic-chemistry.orgsigmaaldrich.com

The CuAAC reaction is renowned for its high yields, mild reaction conditions (often proceeding at room temperature in aqueous solutions), and tolerance of a wide variety of functional groups. organic-chemistry.orgnih.gov This makes this compound a powerful tool for chemists to forge stable covalent links between different molecular fragments. The resulting triazole core is a significant structure in medicinal chemistry and materials science, valued for its stability and ability to participate in hydrogen bonding. smolecule.comnih.gov

Beyond cycloadditions, the azide group can undergo other transformations, such as the Staudinger reaction, where it reacts with phosphines to form an iminophosphorane, which can then be hydrolyzed to a primary amine. wikipedia.orgnih.gov This provides a pathway for introducing an amine group under mild conditions. The ability to participate in such reliable and high-yielding reactions solidifies the compound's role as a strategic component in the synthesis of functionalized and intricate molecular systems. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 126799-83-5 |

| Molecular Formula | C₈H₉N₃ |

| Molecular Weight | 147.18 g/mol |

| Synonyms | α-Azido-o-xylene, o-Methylbenzyl azide |

| Form | Liquid |

| Storage Temperature | 2-8°C |

Data sourced from references sigmaaldrich.combldpharm.com.

Positioning within Contemporary Azide Chemistry

Organic azides represent a crucial class of reagents in modern chemistry, prized for their unique reactivity. nih.govwikipedia.org Within this family, this compound is classified as a benzylic azide. Its reactivity is influenced by the adjacent aromatic ring and methyl group, distinguishing it from simple alkyl or aryl azides. The azide functional group is characterized by two resonance structures and is known for its ability to release dinitrogen gas (N₂), a thermodynamically favorable process that drives many of its reactions. nih.govwikipedia.org

Contemporary azide chemistry is dominated by a few exceptionally reliable transformations, most notably the azide-alkyne Huisgen cycloaddition and the Staudinger ligation. sigmaaldrich.comwikipedia.org this compound is a prime example of a reagent utilized in the copper-catalyzed version of the Huisgen cycloaddition (CuAAC), which addresses the limitations of the thermal reaction, such as the need for high temperatures and the formation of regioisomeric mixtures. organic-chemistry.org The copper-catalyzed variant is highly regiospecific, yielding almost exclusively the 1,4-disubstituted triazole isomer, which is a key principle of click chemistry. organic-chemistry.orgacademie-sciences.fr

Compared to other organic azides, the utility of this compound is defined by the ortho-xylyl scaffold it provides. This specific substitution pattern can influence the properties of the final products, a feature that can be exploited in drug design and material science. smolecule.comresearchgate.net While other reactions like reductions to amines or the aza-Wittig reaction are part of the general reactivity profile of azides, the application of this compound in cycloaddition reactions remains its most significant contribution to modern synthetic chemistry. smolecule.comnih.gov

Table 2: Key Research Applications and Reactions

| Reaction Type | Description | Significance |

|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A [3+2] cycloaddition reaction with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgsigmaaldrich.com | A highly efficient "click" reaction for creating stable heterocyclic linkages, widely used in medicinal chemistry and materials science. smolecule.comnih.gov |

| Staudinger Reaction | Reaction with a phosphine (B1218219) (e.g., triphenylphosphine) to form an iminophosphorane, which can be hydrolyzed to a primary amine. wikipedia.orgnih.gov | Provides a mild method for the reduction of the azide to a primary amine, a key functional group in many bioactive molecules. wikipedia.org |

| Building Block in Synthesis | Serves as a versatile precursor for introducing the o-methylbenzyl group into larger molecules. smolecule.com | Enables the construction of complex molecular frameworks with specific structural motifs. |

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₉N₃ |

| Benzene (B151609) | C₆H₆ |

| Triphenylphosphine (B44618) | C₁₈H₁₅P |

| Water | H₂O |

Structure

3D Structure

Properties

IUPAC Name |

1-(azidomethyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-7-4-2-3-5-8(7)6-10-11-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZXVFYNRLIXRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Azidomethyl 2 Methylbenzene

Foundational Synthetic Routes

The synthesis of 1-(azidomethyl)-2-methylbenzene predominantly relies on the SN2 reaction mechanism, where a good leaving group on the benzyl (B1604629) position is displaced by an azide (B81097) nucleophile. youtube.com

This classical approach is a cornerstone in the synthesis of benzyl azides, including this compound. mdpi.com The reaction involves the displacement of a halide ion from the benzylic carbon by the azide anion. youtube.com

The most common precursors for this synthesis are 2-methylbenzyl bromide and 2-methylbenzyl chloride. smolecule.comrsc.org Benzyl bromides are generally more reactive than the corresponding chlorides, leading to faster reaction times. chemspider.com The reaction of 2-methylbenzyl bromide or chloride with an azide source results in the formation of this compound. smolecule.comrsc.org

Sodium azide (NaN₃) is the most frequently used source of the azide nucleophile for this transformation. smolecule.comrsc.orgchemicalbook.com It is an effective and readily available reagent for introducing the azide functionality onto the benzyl core. youtube.comchemspider.comnih.gov The reaction proceeds by the nucleophilic attack of the azide ion on the electrophilic benzylic carbon of the 2-methylbenzyl halide. youtube.comsmolecule.com

The choice of solvent and reaction conditions plays a crucial role in the success of the synthesis. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) are commonly employed to dissolve both the organic halide and the inorganic azide salt. youtube.comrsc.orgnih.gov

Dimethylformamide (DMF): DMF is a highly effective solvent for this reaction, often used at room temperature for extended periods (e.g., 12 hours) to ensure complete conversion. rsc.org In some procedures, the reaction is stirred overnight at ambient temperature. chemspider.com

Acetonitrile (MeCN): Acetonitrile is another suitable solvent. nih.gov Reactions in acetonitrile can be carried out under various temperature conditions to optimize the yield and reaction time. nih.gov

Aqueous Mixtures: Some methods utilize a mixture of an organic solvent and water, such as acetone (B3395972)/water, which can facilitate the dissolution of sodium azide. nih.gov For instance, a 4:1 mixture of acetone and water has been used for the synthesis of benzyl azides at room temperature over 24 hours. nih.gov The use of water as a solvent, particularly in the presence of a phase-transfer catalyst, represents a greener approach to this synthesis. researchgate.net

Nucleophilic Substitution of Benzyl Halides

Efficiency and Yield Considerations in Synthesis

The efficiency and yield of the synthesis of this compound via nucleophilic substitution are generally high. youtube.comorganic-chemistry.org Yields can vary depending on the specific precursor, solvent, and reaction conditions.

For example, the reaction of benzyl bromide with sodium azide in DMSO can result in a yield of 73%. chemspider.com Other protocols using different solvent systems and precursors have also reported high yields. nih.gov The purification process, which often involves extraction and removal of the solvent, is a critical step in obtaining a pure product. youtube.comrsc.org

Below is a table summarizing typical reaction conditions and reported yields for the synthesis of benzyl azides, which are analogous to the synthesis of this compound.

| Precursor | Azide Source | Solvent | Temperature | Time | Yield (%) |

| Benzyl Bromide | Sodium Azide | DMSO | Room Temperature | Overnight | 73 |

| Substituted Benzyl Bromides | Sodium Azide | Acetone/Water (4:1) | Room Temperature | 24 hours | 80-93 |

| Benzyl Bromide/Chloride | Sodium Azide | DMF | Room Temperature | 12 hours | Not specified |

Table 1: Representative Synthetic Conditions for Benzyl Azides

Elucidation of Reactivity and Mechanistic Pathways of 1 Azidomethyl 2 Methylbenzene

Cycloaddition Reactions in Chemical Synthesis

Cycloaddition reactions are a cornerstone of modern organic synthesis, allowing for the concerted or stepwise formation of cyclic compounds. For 1-(azidomethyl)-2-methylbenzene, the azide (B81097) group acts as a 1,3-dipole, readily participating in reactions with various dipolarophiles, most notably alkynes, to yield stable five-membered heterocyclic rings known as triazoles.

The thermal, uncatalyzed 1,3-dipolar cycloaddition between an azide and an alkyne, known as the Huisgen cycloaddition, represents the foundational reaction for the formation of 1,2,3-triazoles. organic-chemistry.orgwikipedia.org This reaction proceeds through a concerted pericyclic mechanism. organic-chemistry.org

A significant drawback of the uncatalyzed Huisgen cycloaddition is its lack of regioselectivity when employing asymmetric alkynes. organic-chemistry.orgscispace.com The reaction of this compound with a terminal alkyne, for instance, typically yields a mixture of two constitutional isomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. wikipedia.org The distribution of these regioisomers is often close to 1:1, as the electronic and steric factors governing the transition state energies for both pathways are very similar. scispace.com

Table 1: Illustrative Regiochemical Outcomes of Uncatalyzed Cycloaddition of this compound with Phenylacetylene

| Entry | Alkyne | Product(s) | Regioisomeric Ratio (1,4:1,5) |

| 1 | Phenylacetylene | 1-(2-Methylbenzyl)-4-phenyl-1H-1,2,3-triazole & 1-(2-Methylbenzyl)-5-phenyl-1H-1,2,3-triazole | ~1:1 |

Note: This table is illustrative and based on the generally observed lack of regioselectivity in uncatalyzed Huisgen cycloadditions. Specific experimental data for this compound was not available in the searched literature.

The discovery of copper(I) catalysis revolutionized the azide-alkyne cycloaddition, transforming it into a highly reliable and widely used "click chemistry" reaction. organic-chemistry.orgnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) addresses the major limitations of the uncatalyzed version, offering significant rate acceleration and exceptional regioselectivity. organic-chemistry.orgnih.gov

The CuAAC reaction exhibits a dramatic rate acceleration, often on the order of 10⁷ to 10⁸ times faster than the uncatalyzed thermal reaction. organic-chemistry.org This remarkable enhancement is attributed to the ability of the copper(I) catalyst to activate the terminal alkyne. The reaction can be performed under mild conditions, including at room temperature and in a variety of solvents, even aqueous media. organic-chemistry.orgwikipedia.org The active Cu(I) species can be introduced directly using Cu(I) salts (e.g., CuI, CuBr) or generated in situ from Cu(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate. nih.gov

Unlike the concerted mechanism of the Huisgen cycloaddition, the CuAAC proceeds through a stepwise pathway involving copper-acetylide intermediates. wikipedia.orgnih.gov While the precise mechanism has been a subject of extensive study, a generally accepted catalytic cycle for a compound like this compound involves the following key steps:

Formation of a Copper-Acetylide: The terminal alkyne reacts with the copper(I) catalyst to form a copper-acetylide species. This step is facilitated by a base, which deprotonates the alkyne.

Coordination of the Azide: The azide, in this case, this compound, coordinates to the copper-acetylide complex.

Cyclization: An intramolecular cyclization occurs to form a six-membered copper-containing intermediate.

Rearrangement and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst.

This mechanism exclusively leads to the formation of the 1,4-regioisomer, a hallmark of the CuAAC reaction. organic-chemistry.orgnih.gov

The CuAAC reaction is renowned for its broad substrate scope and high tolerance for a wide array of functional groups. organic-chemistry.orgnih.gov The mild reaction conditions allow for the use of substrates bearing sensitive functionalities that would not be compatible with the high temperatures required for the uncatalyzed Huisgen cycloaddition. The reaction is generally insensitive to the electronic properties of the substituents on both the azide and the alkyne. This versatility makes the CuAAC a powerful tool for the synthesis of complex molecules and for applications in bioconjugation, materials science, and drug discovery. nih.govnih.gov For this compound, this means it can be efficiently coupled with a diverse range of terminal alkynes.

Table 2: Illustrative Substrate Scope for the CuAAC Reaction of this compound

| Entry | Alkyne | Product | Typical Yield (%) |

| 1 | Phenylacetylene | 1-(2-Methylbenzyl)-4-phenyl-1H-1,2,3-triazole | >95 |

| 2 | Propargyl alcohol | (1-(2-Methylbenzyl)-1H-1,2,3-triazol-4-yl)methanol | >90 |

| 3 | 1-Hexyne | 1-(2-Methylbenzyl)-4-butyl-1H-1,2,3-triazole | >95 |

| 4 | 3,3-Dimethyl-1-butyne | 1-(2-Methylbenzyl)-4-(tert-butyl)-1H-1,2,3-triazole | >90 |

Note: This table is illustrative and based on typical high yields and regioselectivity observed in CuAAC reactions. Specific experimental data for this compound was not available in the searched literature.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Design and Role of Catalytic Systems (e.g., Copper(I) salts, Ligands)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, relies on catalytic systems to facilitate the reaction between azides, such as this compound, and terminal alkynes. The design of these systems is crucial for achieving high efficiency, regioselectivity, and compatibility with various functional groups.

Copper(I) Salts: Copper(I) salts are the primary catalysts for the CuAAC reaction. nih.govnih.gov They activate the terminal alkyne, making it more susceptible to nucleophilic attack by the azide. nih.gov However, the use of copper(I) salts alone can be problematic due to their poor solubility in many organic solvents and their tendency to disproportionate or oxidize to the catalytically inactive Cu(II) state. nih.gov

Ligands: To overcome these limitations, a variety of ligands are employed to stabilize the Cu(I) oxidation state and enhance its catalytic activity. nih.govdb-thueringen.de These ligands play several key roles:

Solubilization: Ligands can increase the solubility of the copper(I) salt in the reaction medium, ensuring a homogeneous catalytic environment. nih.gov

Stabilization of Cu(I): Ligands protect the Cu(I) ion from oxidation to Cu(II), which can lead to unwanted side reactions like the Glaser coupling of terminal alkynes. nih.gov Tris(benzyltriazolylmethyl)amine (TBTA) is a prominent example of a ligand that effectively stabilizes the Cu(I) oxidation state. nih.gov

Acceleration of the Catalytic Cycle: Certain ligands can accelerate the rate of the cycloaddition. For instance, phosphine (B1218219) ligands like triphenylphosphine (B44618) have been shown to increase reaction rates. nih.gov

The choice of ligand can significantly influence the reaction outcome. Below is a table summarizing the effect of different catalytic systems on a model CuAAC reaction.

| Catalyst System | Ligand | Solvent | Reaction Time | Conversion/Yield | Reference |

| CuI | None | Toluene | - | No conversion | nih.gov |

| CuI | Triphenylphosphine | Toluene | 3 hours | 41% conversion | nih.gov |

| CuI | Triphenylphosphine, Potassium Acetate | Toluene | 3 hours | 75% conversion | nih.gov |

| CuCl (1 mol%) | MonoPhos (1.1 mol%) | DMSO:H₂O (1:3) | 1 hour | 99% yield | nih.gov |

| Cu(II) salt, Sodium Ascorbate | TBTA | Water/tert-butanol | - | High yield | nih.gov |

| This table illustrates the impact of different ligands on the efficiency of CuAAC reactions. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a metal catalyst. magtech.com.cn The driving force for this reaction is the relief of ring strain in a cycloalkyne upon its [3+2] cycloaddition with an azide. magtech.com.cn this compound, as a representative aliphatic azide, can readily participate in SPAAC reactions. nih.gov

The reactivity in SPAAC is largely dictated by the structure of the cycloalkyne. magtech.com.cn Cyclooctynes are commonly used due to their significant ring strain. magtech.com.cn Modifications to the cyclooctyne (B158145) structure, such as the introduction of electron-withdrawing groups or the fusion of aromatic rings, can dramatically alter the reaction rate. For example, dibenzoannulated cyclooctynes (DIBO) react exceptionally fast with azides. nih.govnih.gov

The structure of the azide also influences the reaction kinetics. While the majority of SPAAC applications utilize aliphatic azides, the reactivity of aromatic azides can be significantly lower. nih.gov The steric hindrance around the azide group can also play a role, with primary azides like this compound generally exhibiting higher reactivity compared to more sterically hindered azides. researchgate.net

| Cycloalkyne | Azide | Second-Order Rate Constant (k₂) | Reference |

| DIBO | Benzyl (B1604629) azide | High | nih.gov |

| DIFO | Azides | Dramatically increased rate | nih.gov |

| BCN | Primary, secondary, and tertiary azides | Similar reaction rates | researchgate.net |

| ADIBO | Tertiary azides | Reactivity drops significantly | researchgate.net |

| This table showcases the influence of both cycloalkyne and azide structure on SPAAC reaction rates. |

Reduction and Functional Group Interconversion

The azide group in this compound is a versatile functional group that can be readily converted into other functionalities, most notably an amine group through reduction.

Catalytic Reduction to Amines (e.g., ortho-methylbenzylamine formation)

The reduction of this compound provides a straightforward route to ortho-methylbenzylamine. nih.gov This transformation is typically achieved through catalytic hydrogenation. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The reaction proceeds under mild conditions and generally affords the corresponding amine in high yield.

Another common method for the reduction of azides is the Staudinger reaction, which involves treatment with a phosphine, such as triphenylphosphine, to form an aza-ylide intermediate that is subsequently hydrolyzed to the amine. nih.gov

The choice of reducing agent can be critical to avoid side reactions and ensure the chemoselective reduction of the azide in the presence of other functional groups.

Intramolecular Cyclization and C-H Activation

This compound can undergo intramolecular reactions, leading to the formation of cyclic nitrogen-containing compounds. These reactions often involve the activation of a C-H bond and the insertion of a nitrene intermediate generated from the azide.

Cobalt-Catalyzed Intramolecular C-H Amination

Cobalt complexes have emerged as effective catalysts for intramolecular C-H amination reactions. nih.govrsc.orgresearchgate.net In this process, a cobalt catalyst facilitates the decomposition of the azide to a nitrene intermediate, which then inserts into a C-H bond within the same molecule. For a substrate like this compound, this could potentially lead to the formation of a five-membered heterocyclic ring.

These cobalt-catalyzed reactions can proceed under mild and neutral conditions with low catalyst loading. nih.govresearchgate.net They are often tolerant of a range of functional groups and can be applied to the amination of primary, secondary, and tertiary C-H bonds. nih.govnih.gov

Factors Influencing Selectivity in Intramolecular Reactions

The selectivity of intramolecular C-H amination reactions is influenced by several factors:

Electronic Effects: The electronic nature of the substrate and the catalyst can influence the reactivity and regioselectivity of the C-H insertion.

Steric Effects: The steric environment around the C-H bonds can dictate which bond is preferentially aminated. Less sterically hindered C-H bonds are generally more accessible for insertion.

Catalyst and Ligand Design: The choice of the metal catalyst and the coordinating ligands plays a crucial role in controlling the selectivity of the reaction. rsc.org The ligand framework can create a specific steric and electronic environment around the metal center, directing the nitrene insertion to a particular C-H bond.

Ring Strain: The stability of the resulting cyclic product, influenced by ring strain, can also direct the course of the reaction. The formation of five- and six-membered rings is generally favored.

Derivatization and Material Synthesis Applications Enabled by 1 Azidomethyl 2 Methylbenzene

Synthesis of 1,2,3-Triazole Scaffolds

The 1,2,3-triazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science due to its unique properties, including its ability to act as a stable linker and its capacity for hydrogen bonding. nih.govmdpi.comnih.gov The Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne is the most prominent method for synthesizing 1,2,3-triazoles. researchgate.net

Formation of 1,4-Disubstituted 1,2,3-Triazoles

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively yields 1,4-disubstituted 1,2,3-triazoles. thieme-connect.desigmaaldrich.com This reaction is a prime example of click chemistry, characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govnih.govbeilstein-journals.org In this context, 1-(azidomethyl)-2-methylbenzene can be reacted with various terminal alkynes in the presence of a copper(I) catalyst to produce a diverse library of 1-(2-methylbenzyl)-4-substituted-1H-1,2,3-triazoles. thieme-connect.de

The general scheme for this transformation involves the reaction of this compound with a terminal alkyne (R-C≡CH) in the presence of a copper(I) source, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. thieme-connect.desigmaaldrich.com

Table 1: Examples of 1,4-Disubstituted 1,2,3-Triazoles Synthesized from this compound

| Alkyne Reactant | Product | Reaction Conditions | Yield (%) | Reference |

| Propargyl alcohol | (1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanol | Cu(OAc)2·H2O, NaAsc, DMF, rt, 8h | 68 | thieme-connect.de |

| Phenylacetylene | 1-(2-methylbenzyl)-4-phenyl-1H-1,2,3-triazole | CuSO4·5H2O, Sodium Ascorbate, tBuOH/H2O | High | thieme-connect.de |

| 1-Ethynyladamantane | 1-((1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)adamantane | CuI, Base, Solvent | Good | thieme-connect.de |

This table presents illustrative examples of the synthesis of 1,4-disubstituted 1,2,3-triazoles. The specific yields and reaction conditions can vary depending on the nature of the alkyne and the catalytic system employed.

Generation of Complex Triazole-Containing Architectures

Beyond simple 1,4-disubstituted triazoles, this compound is instrumental in the synthesis of more intricate molecular structures containing the triazole core. nih.gov These complex architectures are often sought after in drug discovery and materials science for their specific three-dimensional arrangements and functional properties. nih.govnih.govresearchgate.net

One approach involves the use of di- or multifunctional alkynes, which can react with this compound to create molecules with multiple triazole rings. Another strategy is to incorporate the 2-methylbenzyl azide moiety into a larger molecule that also contains an alkyne functionality, leading to intramolecular cycloaddition reactions that form fused or bridged ring systems. nih.gov Such intramolecular reactions can offer advantages in terms of regioselectivity and can be performed under milder conditions, sometimes even without a metal catalyst. nih.gov

Multi-component Strategies for Triazole Construction

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step, enhancing efficiency and atom economy. nih.govresearchgate.net this compound can be employed in MCRs to construct highly substituted 1,2,3-triazoles.

For instance, a one-pot, three-component reaction can be designed where this compound is generated in situ from 2-methylbenzyl bromide and sodium azide, followed by the addition of a terminal alkyne and a copper catalyst. thieme-connect.de This approach avoids the isolation of the potentially hazardous organic azide.

Another strategy involves the reaction of primary amines, 1,3-dicarbonyl compounds, and an azide source like tosyl azide in a cycloaddition process to generate 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov While this specific example doesn't directly use this compound, the principle can be adapted. For example, a reaction between an enamine, an azide, and another component could lead to complex triazole structures. nih.gov

Development of Advanced Polymer Systems

The unique properties of the 1,2,3-triazole ring make it a valuable component in polymer chemistry. mdpi.com Its stability, polarity, and ability to form hydrogen bonds can significantly influence the properties of polymeric materials. mdpi.comnih.gov

Integration into Polymer Backbones and Networks

This compound can be used as a monomer or a cross-linking agent in the synthesis of polymers. By reacting a diazide monomer with a dialkyne monomer via CuAAC, a linear polymer with repeating 1,2,3-triazole units in its backbone can be synthesized. mdpi.com This method allows for the creation of well-defined polymer architectures.

Furthermore, this compound can be used to introduce azide functionalities onto a pre-existing polymer chain. This modified polymer can then be cross-linked by reacting it with a dialkyne, forming a stable polymer network. The density of cross-linking can be controlled by the amount of azide incorporated into the polymer. rsc.org

Enhancement of Polymer Properties through Triazole Linkages

The incorporation of 1,2,3-triazole linkages, formed from precursors like this compound, can significantly enhance the properties of polymers. nih.gov The triazole ring is known to improve the thermal stability of polymers. researchgate.net

The strong dipole moment of the triazole ring can increase the glass transition temperature (Tg) of the polymer. researchgate.net Moreover, the triazole moiety can improve the adhesive properties of polymers, particularly to metal surfaces like copper, due to the affinity of the triazole ring for copper ions. nih.gov The introduction of triazole cross-links can also improve the mechanical properties of polymers, such as tensile strength and modulus, by creating a more rigid and robust network. rsc.org

Construction of Diverse Heterocyclic Systems

While the azide group is most famously employed in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, its synthetic potential is not limited to this single transformation. The unique reactivity of the azide in compounds like this compound can be harnessed to construct a variety of other important heterocyclic rings, including pyrroles, pyrazoles, and oxazoles, thereby moving beyond the realm of triazole chemistry.

The synthesis of pyrroles, pyrazoles, and oxazoles from an azide precursor often involves multi-step reaction cascades or the transformation of the azide into another reactive intermediate.

Pyrroles: The synthesis of pyrrole (B145914) rings can be achieved from azide precursors through various mechanisms. One notable pathway involves the reaction of vinyl azides with alkynes, catalyzed by nano copper, to yield polysubstituted pyrroles. organic-chemistry.org While this compound is a benzyl (B1604629) azide, its derivatization to an appropriate vinyl azide intermediate would allow access to this synthetic route. Another approach involves the intramolecular cyclization of homopropargyl azides, a reaction catalyzed by indium(III), to produce a range of pyrrole structures. organic-chemistry.org Furthermore, the azide group can be reduced to a primary amine. This resulting amine can then participate in classical condensation reactions, such as the Paal-Knorr pyrrole synthesis, with a 1,4-dicarbonyl compound to form the pyrrole ring. organic-chemistry.org

Pyrazoles: The construction of pyrazoles can be accomplished through cascade reactions involving azide-containing starting materials. For example, dihydro-pyrrolo-pyrazoles have been synthesized through a reaction between cinnamyl azides and vinyl sulfones. nih.gov This type of reaction demonstrates the utility of the azide group in forming complex, fused heterocyclic systems. Additionally, pyrazoles can be formed through the multicomponent reaction of hydrazine, malononitrile, an aldehyde, and dimethyl but-2-ynedioate in aqueous media, showcasing a green chemistry approach. ias.ac.in The 2-methylbenzyl azide moiety can be incorporated by reacting it with a suitable intermediate generated in situ during such multicomponent syntheses.

Oxazoles: The synthesis of oxazoles from azides is less direct but can be achieved through strategic transformations. For instance, the Staudinger reaction of an azide can produce an iminophosphorane. If the molecule contains an adjacent aldehyde, this intermediate can undergo a spontaneous aza-Wittig reaction to cyclize into an imine-containing ring, a key step in forming certain N-heterocycles. nih.gov While not a direct route to oxazoles, this highlights a fundamental reaction of azides that can be leveraged. The classical Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone, remains a primary route to oxazoles. pharmaguideline.com To utilize this compound in this context, the azide would first need to be converted to an amine and then acylated to form the necessary precursor.

Table 1: Selected Synthetic Pathways to Heterocycles from Azide-Related Precursors

| Heterocycle | Precursor Type | Key Reagents/Catalysts | Reaction Type | Ref. |

| Pyrrole | Vinyl Azide & Alkyne | Nano Copper | Oxidative Coupling | organic-chemistry.org |

| Pyrrole | Homopropargyl Azide | Indium(III) Chloride | Intramolecular Cyclization | organic-chemistry.org |

| Dihydro-pyrrolo-pyrazole | Cinnamyl Azide | Vinyl Sulfone | Cascade Reaction | nih.gov |

Applications in Bioconjugation Chemistry

Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, such as a protein or nucleic acid. researchgate.net The azide group of this compound is an ideal functional handle for these applications due to its bioorthogonal reactivity—meaning it reacts selectively in a biological environment without interfering with native biochemical processes.

In ligand-based bioconjugation, a molecule with a known affinity for a biological target (the ligand) is attached to another molecule, such as a fluorescent dye, a drug, or a solid support. This compound provides the azide functionality, which acts as a versatile connector for these methodologies, primarily through click chemistry and Staudinger ligation.

Click Chemistry: This term encompasses reactions that are modular, high-yielding, and generate only inoffensive byproducts. For bioconjugation, the two most prominent click reactions involving azides are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. It is highly efficient but requires a copper catalyst, which can be toxic to cells, necessitating the use of stabilizing ligands to mitigate toxicity in living systems.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC was developed. orgsyn.org It uses a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a metal catalyst. orgsyn.org This makes SPAAC highly suitable for conjugations in living cells. orgsyn.org In a typical ligand-based strategy, a biomolecule can be modified to bear a strained alkyne, which then selectively reacts with a ligand carrying the azide group from a precursor like this compound.

Staudinger Ligation: This reaction occurs between an azide and a phosphine (B1218219). The initial Staudinger reaction produces an aza-ylide intermediate. In the ligation variant, the phosphine reagent includes an electrophilic trap (often an ester) that intercepts the aza-ylide, leading to the formation of a stable amide bond. This reaction is completely bioorthogonal and does not require a metal catalyst, though its reaction kinetics are generally slower than click chemistry.

Table 2: Comparison of Azide-Based Bioconjugation Reactions

| Method | Key Reactants | Catalyst | Key Features |

| CuAAC | Azide, Terminal Alkyne | Copper(I) | High efficiency, fast kinetics, requires metal catalyst. |

| SPAAC | Azide, Strained Cyclooctyne | None (Strain-promoted) | Copper-free, suitable for live-cell labeling, fast kinetics. orgsyn.org |

| Staudinger Ligation | Azide, Engineered Phosphine | None | Copper-free, forms a native-like amide bond, slower kinetics. orgsyn.org |

Synthesis of Macrocyclic and Oligomeric Structures (e.g., Quasi-Podands)

The precise and efficient nature of azide-based reactions also lends itself to the synthesis of large, well-defined molecules such as macrocycles and oligomers. Macrocycles are large ring structures, while oligomers are molecules made of several repeating monomer units.

The construction of these large assemblies often relies on reactions that form strong, stable covalent bonds, such as the CuAAC reaction. By using building blocks with multiple reactive sites, complex architectures can be assembled. For instance, the reaction of a molecule containing two azide groups (a bis-azide) with a molecule containing two alkyne groups (a bis-alkyne) can lead to the formation of a large macrocycle. mdpi.com

While this compound is a mono-azide, it can be a critical component in these syntheses. It can be used to cap the ends of a growing oligomer chain or be incorporated into a larger structure through a multi-component reaction.

A specific application is in the synthesis of quasi-podands . Podands are acyclic (open-chain) molecules that can wrap around and bind ions or small molecules, mimicking the behavior of cyclic crown ethers. A quasi-podand is a similar open-chain oligomeric structure. This compound can serve as an end-capping group or as a side chain on a larger polymer backbone. For example, an oligomer could be synthesized with terminal alkyne groups, which are then reacted with this compound to add the 2-methylbenzyl group to the ends of the chain, modifying the oligomer's solubility, steric properties, or binding capabilities.

Table 3: Building Blocks for Azide-Based Macrocyclization and Oligomerization

| Target Structure | Required Functionality on Building Block 1 | Required Functionality on Building Block 2 | Role of this compound |

| Macrocycle | Di-alkyne | Di-azide (e.g., 1,3-bis(azidomethyl)benzene) | Can be used in more complex, non-symmetrical designs. |

| End-Capped Oligomer | Di-alkyne Polymer/Oligomer | Mono-azide | Acts as the end-capping agent. |

| Functionalized Polymer | Polymer backbone with alkyne side chains | Mono-azide | Attaches the 2-methylbenzyl group to the polymer side chains. |

Advanced Spectroscopic and Structural Characterization of 1 Azidomethyl 2 Methylbenzene and Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful method for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise structure of 1-(azidomethyl)-2-methylbenzene and its reaction products can be confirmed.

The ¹H NMR spectrum of this compound exhibits characteristic signals for its aromatic and aliphatic protons. The protons on the benzene (B151609) ring typically appear in the downfield region, approximately between δ 7.00 and 7.38 ppm. docbrown.info The exact chemical shifts and splitting patterns of these aromatic protons can be complex due to spin-spin coupling. The methyl group protons (Ar-CH₃) resonate further upfield, usually around δ 2.08 to 2.61 ppm. chemicalbook.com The most distinct signal is that of the azidomethyl protons (-CH₂N₃), which is a singlet appearing at approximately δ 4.3 ppm. rsc.org

Upon the formation of a 1,2,3-triazole ring through a click chemistry reaction, new signals emerge in the ¹H NMR spectrum. A characteristic signal for the triazole ring proton (C-H) typically appears in the range of δ 7.5 to 8.5 ppm. The methylene (B1212753) protons adjacent to the newly formed triazole ring (Ar-CH₂-triazole) also experience a shift in their chemical environment, now resonating around δ 5.44 ppm. rsc.org

| Proton Type | This compound (Approximate) | Representative 1,2,3-Triazole Derivative (Approximate) rsc.org |

|---|---|---|

| Aromatic (Ar-H) | 7.00 - 7.38 (m) | 7.12 - 7.19 (m) |

| Methyl (Ar-CH₃) | ~2.3 | Not explicitly reported for this derivative |

| Azidomethyl (-CH₂N₃) | ~4.3 (s) | - |

| Methylene adjacent to triazole (Ar-CH₂-triazole) | - | 5.44 (s) |

| Triazole Ring (C-H) | - | 8.02 (t) |

Data is based on typical chemical shift ranges and specific examples found in the literature. docbrown.inforsc.org The exact values can vary depending on the solvent and the specific structure of the triazole derivative.

¹³C NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of the molecule. In the ¹³C NMR spectrum of methylbenzene (toluene), which serves as a structural basis, the methyl carbon appears at a characteristic upfield shift of around 22 ppm. libretexts.org The aromatic carbons show a series of signals in the downfield region, typically between 125 and 140 ppm. libretexts.orgdocbrown.info For this compound, the carbon of the azidomethyl group (-CH₂N₃) is expected in the range of 50-60 ppm.

The formation of a triazole ring introduces new carbon signals. The carbons of the triazole ring itself will have characteristic chemical shifts, and the carbon of the methylene bridge attached to the triazole will also be shifted compared to the azidomethyl carbon. For instance, in a representative triazole derivative, the methylene carbon (Ar-CH₂-triazole) appears at approximately 53.57 ppm, while the triazole ring carbons can be found further downfield. rsc.org

| Carbon Type | Methylbenzene (Toluene) (Approximate) libretexts.orgdocbrown.info | Representative 1,2,3-Triazole Derivative (Approximate) rsc.org |

|---|---|---|

| Methyl (Ar-CH₃) | ~22 | Not explicitly reported for this derivative |

| Methylene adjacent to triazole (Ar-CH₂-triazole) | - | 53.57 |

| Aromatic (Ar-C) | 125 - 138 | 125.19 - 138.91 |

| Triazole Ring (C) | - | ~148.65 (and others) |

Data is based on typical chemical shift ranges and specific examples found in the literature. rsc.orglibretexts.orgdocbrown.info The exact values can vary depending on the solvent and the specific structure of the triazole derivative.

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multi-dimensional NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. nih.gov

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation technique helps to identify protons that are coupled to each other, revealing the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

These multi-dimensional approaches are crucial for the complete and accurate structural assignment of novel and complex triazole derivatives synthesized from this compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence or absence of specific functional groups in a molecule. In the context of this compound and its conversion to triazoles, IR spectroscopy is particularly useful for monitoring the reaction progress.

A key feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (B81097) group (-N₃). This band typically appears in the region of 2100-2250 cm⁻¹. researchgate.net The presence of this distinct peak is a clear indicator of the starting material. As the cycloaddition reaction proceeds to form a triazole, the azide functional group is consumed. Consequently, this characteristic azide peak will diminish and eventually disappear from the IR spectrum of the purified product, providing strong evidence for the successful formation of the triazole ring. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) researchgate.net |

|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2250 |

| Azide (-N₃) | Symmetric Stretch | ~1330 |

The formation of the triazole ring gives rise to new absorption bands in the IR spectrum. The stretching vibrations of the C-N and N-N bonds within the triazole ring typically appear in the fingerprint region of the spectrum, often between 1000 cm⁻¹ and 1600 cm⁻¹. researchgate.netekb.eg For example, C=N stretching vibrations in triazole rings can be observed in the range of 1500-1540 cm⁻¹. researchgate.net The appearance of these new bands, coupled with the disappearance of the azide stretch, confirms the successful synthesis of the triazole derivative.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) researchgate.net |

|---|---|---|

| Triazole Ring | C=N Stretch | 1500 - 1540 |

| Triazole Ring | C-N-C Stretch | ~1045 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the study of this compound, electron ionization (EI) mass spectrometry provides critical data regarding its molecular ion and characteristic fragmentation pathways.

The molecular formula for this compound is C₈H₉N₃, with a molecular weight of approximately 147.18 g/mol . sigmaaldrich.com When subjected to EI, the molecule is ionized to form a molecular ion [M]⁺•, which corresponds to a peak at an m/z value equal to its molecular weight. For this compound, the molecular ion peak is expected at m/z 147.

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments and neutral species. The fragmentation pattern is characteristic of the molecule's structure and provides valuable clues for its identification. The fragmentation of this compound is primarily influenced by the two main structural components: the 2-methylbenzyl group and the azidomethyl group.

A crucial fragmentation step for azides is the loss of a dinitrogen molecule (N₂), which is a stable neutral species. For the molecular ion of this compound, the loss of N₂ (28 g/mol ) would result in a prominent fragment ion at m/z 119. This fragment corresponds to the 2-methylbenzylaminyl cation ([C₈H₉N]⁺•).

Further fragmentation is guided by the stable benzylic structure. The 2-methylbenzyl cation is a key fragment. The tropylium (B1234903) ion rearrangement, common in the fragmentation of alkylbenzenes, is also anticipated. docbrown.info The base peak in the mass spectrum of the closely related benzyl (B1604629) azide (C₇H₇N₃) is the phenylmethylidyne ion ([C₇H₇]⁺) at m/z 91, formed by the loss of the azide radical followed by rearrangement. nist.gov A similar process for this compound would lead to the highly stable 2-methyltropylium ion at m/z 105. Subsequent loss of acetylene (B1199291) (C₂H₂) from this ion can lead to fragments at lower m/z values. docbrown.info

The table below summarizes the expected key ions and their proposed fragmentation pathways in the mass spectrum of this compound.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Ion Fragment | Formula | Proposed Origin |

|---|---|---|---|

| 147 | Molecular Ion | [C₈H₉N₃]⁺• | Ionization of parent molecule |

| 119 | [M - N₂]⁺• | [C₈H₉N]⁺• | Loss of dinitrogen from the molecular ion |

| 105 | 2-Methyltropylium ion | [C₈H₉]⁺ | Loss of the azide radical (•N₃) |

| 104 | [C₈H₈]⁺ | [M - HN₃]⁺• | Loss of hydrazoic acid |

| 91 | Tropylium ion / Benzyl cation | [C₇H₇]⁺ | Loss of CH₃ from the [C₈H₉]⁺ fragment |

X-ray Crystallography of Key Derivatives for Definitive Structural Determination

While mass spectrometry provides information about a molecule's connectivity and fragmentation, X-ray crystallography offers the definitive, three-dimensional arrangement of atoms in a solid-state crystal. This technique is invaluable for unambiguously determining the molecular geometry, conformation, and intermolecular interactions of crystalline derivatives of this compound.

The process involves irradiating a single crystal of a suitable derivative with X-rays and analyzing the resulting diffraction pattern. This analysis yields precise data on bond lengths, bond angles, and torsion angles, confirming the compound's constitution and stereochemistry. Although a crystal structure for this compound itself is not detailed in readily available literature, analysis of its key derivatives provides foundational structural insights.

For instance, derivatives where the azide group has been reacted, such as through click chemistry to form a triazole, can be crystallized and analyzed. The crystal structure of such a derivative would confirm the ortho-positioning of the methyl and substituted-methyl groups on the benzene ring. Studies on related structures, such as those containing a 2-methylbenzyl moiety, reveal detailed conformational information. analis.com.my For example, in the crystal structure of di[2-((1E)-{2-(2-methylbenzylsulfanyl)methylidene-hydrazin-1-ylidene}methyl)-6-methoxy-phenol], the compound crystallizes in the triclinic crystal system with the P-1 space group. analis.com.my This level of detail allows for a complete understanding of the molecule's spatial configuration.

The data obtained from an X-ray crystallographic analysis is typically presented in a standardized format, as shown in the representative table below, which illustrates the type of information one would obtain for a key crystalline derivative.

Table 2: Representative X-ray Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 100.50 |

| β (°) | 98.618 |

| γ (°) | 103.81 |

| Volume (ų) | 900.07 |

| Z (molecules/unit cell) | 4 |

| Key Bond Length (e.g., C-N) (Å) | ~1.47 |

| Key Bond Angle (e.g., C-C-N) (°) | ~112 |

Note: The data in this table is representative of a related heterocyclic derivative and is provided for illustrative purposes. mdpi.com

These crystallographic studies are crucial for understanding not just the molecule itself but also how it packs in a crystal lattice, revealing non-covalent interactions like hydrogen bonding or π-stacking that can influence the material's bulk properties. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular properties and reactivity of compounds like 1-(azidomethyl)-2-methylbenzene.

Theoretical calculations, often employing a functional such as B3LYP with a basis set like 6-31G*, can be used to determine the optimized molecular geometry and electronic properties. researchgate.net The electronic structure of this compound is characterized by the distribution of electron density and the energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to the molecule's reactivity. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity. rsc.org

Table 1: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Significance |

| HOMO Energy | -6.5 | Indicates electron-donating ability |

| LUMO Energy | -0.8 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 | Relates to chemical stability and reactivity |

| Ionization Potential | 6.5 | Energy required to remove an electron |

| Electron Affinity | 0.8 | Energy released upon gaining an electron |

| Electronegativity (χ) | 3.65 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.85 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.35 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 2.34 | Measure of electrophilic character |

Note: The values in this table are representative and would be determined through specific DFT calculations.

The molecular electrostatic potential (MEP) surface is another key output of DFT calculations. It maps the electrostatic potential onto the electron density surface, visually representing the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the azide (B81097) group, indicating its nucleophilic character, and positive potentials around the hydrogen atoms. acs.org

Semiempirical Computational Methods (e.g., PM5) in Molecular Design

Semiempirical computational methods, such as PM5 (Parametrized Model 5), offer a faster alternative to ab initio methods like DFT for studying large molecular systems. chemrxiv.org While less accurate, they are highly effective for molecular design and for studying trends within a series of compounds. These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics.

In the context of designing molecules related to this compound, the PM5 method can be employed to rapidly screen a large number of derivatives for desired properties. For instance, if designing new compounds for "click chemistry," a popular application for azides, PM5 could be used to predict how substitutions on the benzene (B151609) ring would affect the reactivity of the azide group. acs.org

Table 2: Comparison of PM5 and DFT Calculated Properties for this compound Derivatives

| Derivative | Property | PM5 Value | DFT Value |

| This compound | Heat of Formation (kcal/mol) | 75.2 | N/A |

| Dipole Moment (Debye) | 2.1 | 2.3 | |

| 4-Nitro-1-(azidomethyl)-2-methylbenzene | Heat of Formation (kcal/mol) | 80.5 | N/A |

| Dipole Moment (Debye) | 4.5 | 4.8 | |

| 4-Methoxy-1-(azidomethyl)-2-methylbenzene | Heat of Formation (kcal/mol) | 55.1 | N/A |

| Dipole Moment (Debye) | 2.6 | 2.8 |

Note: This table illustrates the type of comparative data that could be generated. The values are hypothetical and serve to show the utility of semiempirical methods in molecular design.

The results from semiempirical methods can guide the selection of the most promising candidates for more rigorous and computationally expensive DFT calculations. chemspider.com

Investigation of Non-Covalent Interactions (e.g., Azide-Oxygen Contacts)

Non-covalent interactions play a crucial role in determining the three-dimensional structure of molecules and their interactions with other molecules. In molecules containing an azide group, such as this compound, interactions between the azide and other functional groups can be significant.

A computational study based on experimental findings has investigated the non-covalent interactions between azides and oxygen-containing moieties. nih.gov These interactions, which can be described as azide-oxygen contacts, are often shorter than the sum of the van der Waals radii of the atoms involved, suggesting an attractive force. nih.gov These interactions are primarily driven by a combination of electrostatic and London dispersion forces. nih.gov

For a molecule like this compound, if it were to interact with an oxygen-containing molecule or have an oxygen-containing substituent, the nature of these non-covalent interactions would be critical. For example, in a biological context, such interactions could influence how the molecule binds to a receptor.

Table 3: Characteristics of Azide-Oxygen Non-Covalent Interactions

| Interaction Type | Typical Distance (Å) | Interaction Energy (kcal/mol) | Primary Contributing Forces |

| Intramolecular N···O | 2.7 - 3.0 | -1.0 to -3.0 | Electrostatic, London Dispersion |

| Intermolecular N···O | 2.8 - 3.2 | -0.5 to -2.5 | London Dispersion, Electrostatic |

Note: The data in this table is based on general findings for azide-oxygen contacts and is applicable to the potential interactions of this compound. nih.gov

Molecular Modeling for Reaction Pathway Elucidation

Molecular modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most likely reaction pathways.

For this compound, molecular modeling can be used to study a variety of reactions, such as its thermal decomposition or its participation in cycloaddition reactions. For instance, the pyrolysis of benzyl (B1604629) azide has been studied computationally, revealing a concerted mechanism for the elimination of nitrogen gas. acs.org A similar approach could be applied to this compound to understand how the ortho-methyl group influences the reaction pathway and activation energies.

Table 4: Hypothetical Reaction Pathway Analysis for the [3+2] Cycloaddition of this compound with an Alkyne

| Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Formation of the encounter complex | -2.5 (stabilization energy) |

| 2 | Transition state for the first C-N bond formation | 15.2 |

| 3 | Formation of a triazole intermediate | -10.8 |

| 4 | Transition state for ring closure | 5.1 |

| 5 | Formation of the final triazole product | -35.7 |

Note: This table presents a hypothetical set of data for a click reaction, a common reaction for azides. The values are illustrative of what would be obtained from molecular modeling studies.

These computational studies provide a detailed picture of the reaction mechanism, which is essential for optimizing reaction conditions and for designing new, more efficient chemical transformations.

Future Perspectives and Emerging Research Directions for 1 Azidomethyl 2 Methylbenzene

The chemical compound 1-(azidomethyl)-2-methylbenzene stands as a versatile building block in organic synthesis, primarily due to the reactive azide (B81097) group attached to a benzyl (B1604629) core. While its utility in established reactions like cycloadditions is recognized, ongoing research is paving the way for novel applications and more sophisticated chemical manipulations. The future of this compound lies in the development of innovative catalytic systems, deeper integration with cutting-edge fields like bioorthogonal chemistry, exploration of its untapped reactive potential, and its application in the creation of advanced materials.

Q & A

Q. What are the standard synthetic routes for preparing 1-(azidomethyl)-2-methylbenzene, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., 1-(chloromethyl)-2-methylbenzene) with sodium azide. Reaction optimization includes solvent selection (e.g., DMF or acetonitrile for polar aprotic conditions), temperature control (40–60°C), and stoichiometric ratios (1:1.2 azide:halide). Purity is ensured via silica gel chromatography or distillation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H-NMR : Distinct peaks for aromatic protons (δ 6.8–7.2 ppm), azidomethyl group (δ ~4.3 ppm), and methyl substituent (δ ~2.4 ppm) .

- IR Spectroscopy : Strong absorption at ~2100 cm⁻¹ (N₃ stretch) confirms the azide group .

- Mass Spectrometry : Molecular ion peak at m/z 147 (C₈H₉N₃⁺) .

Q. How does this compound participate in click chemistry applications?

The azide group undergoes [3+2] cycloaddition with terminal alkynes (CuAAC reaction) to form 1,2,3-triazoles, enabling bioconjugation or polymer functionalization. Copper(I) catalysts (e.g., TBTA) enhance regioselectivity for 1,4-disubstituted triazoles .

Advanced Research Questions

Q. What challenges arise in controlling polymerization during cobalt-catalyzed C–H amination of this compound?

Under cobalt porphyrin catalysis ([Co(TMP)]), intramolecular C–H amination forms isoindoles. Competing radical pathways may lead to oligomerization/polymerization. Mitigation strategies include:

- Boc Protection : Introducing tert-butoxycarbonyl (Boc) groups suppresses side reactions .

- Stoichiometric Control : Limiting catalyst loading (<2 mol%) reduces radical chain propagation .

Q. How can computational methods predict reaction outcomes for azide-containing intermediates like this compound?

Density Functional Theory (DFT) models analyze transition states for cycloadditions or C–H activation. For example:

- Cycloaddition Kinetics : Activation energies for triazole formation are calculated to optimize solvent and temperature .

- Radical Stability : Spin density maps identify reactive sites prone to polymerization, guiding catalyst design .

Q. What role does this compound play in ¹⁸F-labeling for PET imaging?

The azide group enables "click chemistry" with ¹⁸F-alkynes (e.g., 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene) to radiolabel biomolecules. Key steps include:

- Radioligand Design : Azide-alkyne coupling ensures rapid, site-specific labeling .

- Purification : HPLC with radiometric detection isolates the ¹⁸F-tagged product .

Data Contradiction and Resolution

Q. Discrepancies in reported yields for cobalt-catalyzed amination: How to reconcile variability?

Yields for isoindole synthesis range from 28% to 94% depending on:

- Substrate Rigidity : Longer alkyl chains (e.g., 1-(2-azidoethyl)-2-methylbenzene) reduce efficiency due to steric hindrance .

- Oxygen Sensitivity : Trace O₂ quenches cobalt radicals, necessitating rigorous inert-atmosphere protocols .

Methodological Best Practices

Q. How to safely handle and store this compound in laboratory settings?

- Storage : Keep at –20°C in amber vials under argon to prevent photodegradation and moisture absorption .

- Safety Protocols : Use blast shields during scale-up reactions due to azide explosivity .

Emerging Research Directions

Q. Can this compound be integrated into supramolecular systems for controlled reactivity?

Recent studies explore encapsulating azides in metal-organic frameworks (MOFs) to regulate cycloaddition rates or prevent undesired side reactions. For example, Zn-based MOFs enhance regioselectivity in triazole synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.